

"2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine"

physical and chemical characteristics

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Compound of Interest

Compound Name: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

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An In-depth Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Core Physical and Chemical Properties

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a polysubstituted pyrimidine derivative.^[1] The strategic placement of its functional groups—an ethoxy group, a fluorine atom, and a hydrazinyl moiety—imparts unique reactivity and makes it a versatile building block for more complex heterocyclic systems.^[1] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydrazinyl group is a potent nucleophile and a precursor for forming other heterocyclic rings.^[1]

Physicochemical Data

The known physical and chemical properties of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** are summarized in the table below.

Property	Value	Source
CAS Number	166524-66-9	[1][2]
Molecular Formula	C6H9FN4O	[2][3][4]
Molecular Weight	172.16 g/mol	[1][2]
Melting Point	141-143 °C	[5]
Boiling Point	336.807 °C at 760 mmHg (Predicted)	[3]
Density	1.43 g/cm ³	[3]
Flash Point	95.9 °C	[3]
Exact Mass	172.07603909	[2]
LogP	1.07330	[3]
Topological Polar Surface Area	73.1 Å ²	[2]

Synthesis and Experimental Protocols

The synthesis of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** is a multi-step process that highlights key principles of heterocyclic chemistry. The primary route involves the nucleophilic aromatic substitution (S_NAr) on a difluorinated pyrimidine precursor.

Synthesis of the Precursor: 2-Ethoxy-4,6-difluoropyrimidine

A common pathway to the key intermediate, 2-ethoxy-4,6-difluoropyrimidine, starts from 2-ethoxy-4,6-dihydroxypyrimidine.[1] This involves a chlorination step using a reagent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro groups, yielding 2-ethoxy-4,6-dichloropyrimidine.[1] Subsequently, a halogen exchange (Halex) reaction is performed to replace the chlorine atoms with fluorine.[1] This fluorination must be carefully controlled to achieve the desired difluorinated product.[1] An alternative, cost-effective method starts from urea and diethyl sulfate to produce 2-ethoxy-4,6-difluoropyrimidine through a series of steps including cyclization, chlorination, and fluorination.[6]

Final Step: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

The final step involves the reaction of 2-ethoxy-4,6-difluoropyrimidine with hydrazine hydrate.
[5]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is as follows:

- A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10°C.[5]
- To this cooled mixture, 68 g (0.67 mol) of triethylamine is added.[5]
- Subsequently, 34 g (0.68 mol) of hydrazine hydrate is added slowly while maintaining the temperature between 5°C and 10°C with stirring and cooling.[5]
- After the complete addition of hydrazine hydrate, the mixture is stirred for an additional 15 minutes with cooling.[5]
- The reaction mixture is then allowed to warm to ambient temperature.[5]
- After a total reaction time of 1 hour, the solid product that has formed is collected by vacuum filtration.[5]
- The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[5]
- The final product, **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**, is obtained as a white solid.
[5] This protocol yields approximately 79.7 g (80% of theoretical yield).[5]

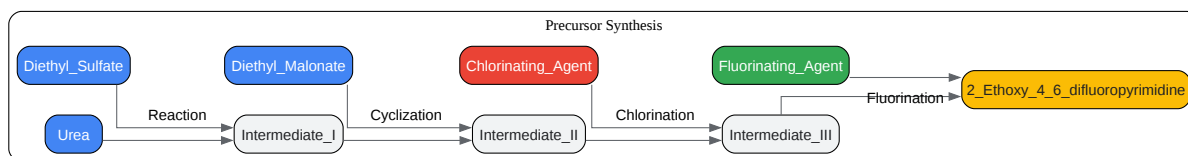
The reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism where hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring.[1] The fluorine atom at the site of attack serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond.[1]

Reactivity and Chemical Behavior

The pyrimidine ring in **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine** is electron-deficient due to the presence of two nitrogen atoms.[1] This characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups.[1] The ethoxy, fluoro, and hydrazinyl substituents all influence the reactivity of the molecule. The hydrazinyl group, being a strong nucleophile, is a key site for further chemical modifications, allowing for the construction of various fused heterocyclic systems.

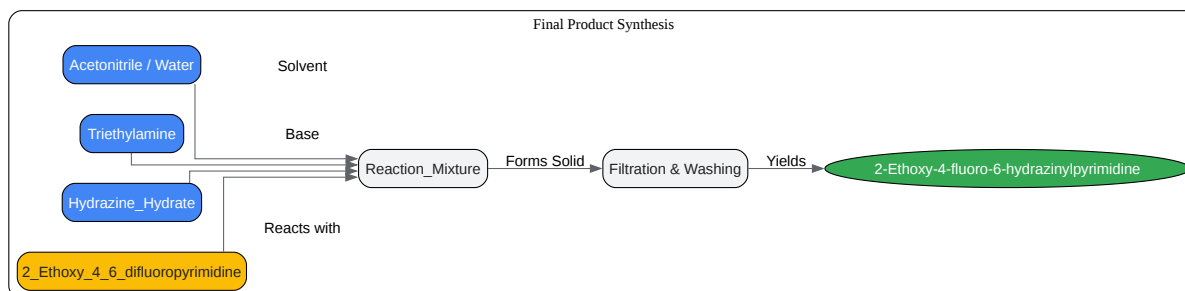
Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of **2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine**.



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Figure 1: Synthesis of the precursor, 2-Ethoxy-4,6-difluoropyrimidine.



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